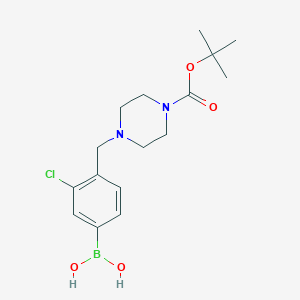

(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-chlorophenyl)boronic acid

Description

This compound features a boronic acid group attached to a 3-chlorophenyl ring, with a piperazine moiety linked via a methyl group at the 4-position. The piperazine is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic processes. The molecular formula is C₁₇H₂₄BClN₂O₄, with a molecular weight of 382.65 g/mol. The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry for bioconjugation or inhibitor design . The Boc group provides steric bulk and modulates lipophilicity, which can influence solubility and bioavailability .

Properties

IUPAC Name |

[3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BClN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17(22)23)10-14(12)18/h4-5,10,22-23H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVLNNKYODGSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801118650 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-2-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801118650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704074-51-0 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-2-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-2-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801118650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-chlorophenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperazine Derivative: The synthesis begins with the protection of piperazine using tert-butoxycarbonyl chloride to form tert-butoxycarbonyl piperazine.

Alkylation: The protected piperazine is then alkylated with a suitable alkylating agent to introduce the chlorophenyl group.

Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-chlorophenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-chlorophenyl)boronic acid is used as an intermediate in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Biology

In biological research, this compound can be used to study the interactions of boronic acids with biological molecules. Boronic acids are known to form reversible covalent bonds with diols, making them useful in the design of sensors and probes for detecting biomolecules such as sugars and nucleotides.

Medicine

In medicine, boronic acid derivatives have shown potential as therapeutic agents. This compound could be explored for its potential to inhibit enzymes that contain serine or threonine residues, as boronic acids can form covalent bonds with these residues.

Industry

In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique structure allows for the design of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-chlorophenyl)boronic acid is primarily based on its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as enzyme inhibition and sensor design. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperazine Moieties

(a) (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic Acid

- Molecular Formula : C₁₃H₂₀BClN₂O₂

- Molecular Weight : 282.58 g/mol

- Key Differences : Replaces the Boc group with an ethyl substituent on piperazine.

- Properties : Lower molecular weight and reduced steric hindrance compared to the Boc-protected analog. Solubility and stability data suggest storage at 2–8°C, typical for boronic acids .

- Applications : Likely used in Suzuki couplings or as a kinase inhibitor intermediate.

(b) 3-[[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl]benzoic Acid

- Molecular Formula : C₁₇H₂₄N₂O₄

- Molecular Weight : 320.38 g/mol

- Key Differences : Substitutes boronic acid with a carboxylic acid group.

- Properties : Carboxylic acids are more acidic (pKa ~4–5) than boronic acids (pKa ~8–10), altering reactivity in aqueous environments. This compound is used as a synthetic intermediate for peptide coupling .

Analogs with Chlorophenyl and Piperazine Motifs

(a) NF1442 (Quinoline-Piperazine Inhibitor)

- Structure: Contains a 3-chlorophenyl group and a piperazine-linked quinoline core.

- Activity : Inhibits Ca²⁺-ATPase with IC₅₀ = 1.3 µM, demonstrating high affinity for enzyme targets .

- Comparison : While lacking a boronic acid, NF1442 highlights the pharmacological relevance of chlorophenyl-piperazine scaffolds in enzyme inhibition.

(b) ND-7 (Quinolone-Piperazine Derivative)

Physicochemical and Functional Comparisons

Biological Activity

Overview

(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-chlorophenyl)boronic acid is a boronic acid derivative notable for its complex structure, which includes a piperazine moiety protected by a tert-butoxycarbonyl group and a chlorophenyl group. This compound has gained attention for its potential applications in organic synthesis, biological research, and medicinal chemistry due to its unique reactivity and ability to form reversible covalent bonds with biological molecules.

The synthesis of this compound typically involves several steps, including the protection of piperazine, alkylation with a chlorophenyl group, and the formation of the boronic acid functional group. The compound can be synthesized through various methods, including traditional batch synthesis and modern continuous flow techniques, which enhance yield and purity.

| Property | Value |

|---|---|

| Molecular Formula | C16H24BClN2O4 |

| Molecular Weight | 350.24 g/mol |

| CAS Number | 1704074-51-0 |

| Purity | ≥95% |

The primary mechanism of action for this compound lies in its ability to interact with diols and other nucleophiles through its boronic acid group. This interaction allows it to form reversible covalent bonds, making it useful in enzyme inhibition and sensor design.

Applications in Biological Research

- Enzyme Inhibition : Boronic acids are known to inhibit enzymes that contain serine or threonine residues. This compound may exhibit inhibitory activity against proteases and other enzymes critical in various metabolic pathways.

- Sensor Development : The ability of boronic acids to bind selectively to diols makes them valuable in developing sensors for biomolecules, particularly sugars and nucleotides.

- Anticancer Activity : Preliminary studies suggest that derivatives of boronic acids can inhibit cancer cell growth by interfering with proteasome activity, leading to cell cycle arrest.

Case Studies

- Inhibition Studies : A study demonstrated that similar boronic acid derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating their potential as therapeutic agents .

- Biochemical Assays : In vitro assays have shown that compounds similar to this compound can effectively inhibit key enzymes involved in cancer progression, such as proteasomes and kinases .

Research Findings

Recent research highlights the following findings regarding the biological activity of boronic acids:

- Anticancer Properties : Boronic acids have been identified as promising candidates for anticancer therapy due to their ability to disrupt proteasome function, leading to apoptosis in cancer cells.

- Antibacterial Activity : Some studies have reported antibacterial effects of boronic acid derivatives against various pathogenic bacteria, suggesting their potential use as antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.